rac Enterodiol-d6

Übersicht

Beschreibung

rac Enterodiol-d6: is a stable isotope-labeled compound with the chemical name rac-(3R*,4R*,9R*)-3,4-bis(4-hydroxyphenyl)-9,10-dihydro-2H,7H-benzo[1,2-g][1,2,6]trioxacyclododecine-1,8(2H)-dione . It is a polyphenolic compound known for its powerful antioxidant properties . The molecular formula of this compound is C18H16D6O4, and it has a molecular weight of 308.4 .

Vorbereitungsmethoden

The synthesis of rac Enterodiol-d6 involves the incorporation of deuterium atoms into the molecular structure. The synthetic routes typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often include controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the desired positions . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

rac Enterodiol-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Rac Enterodiol-d6 has been investigated for its anticancer properties, particularly concerning ovarian cancer. Studies have demonstrated that enterodiol can inhibit the proliferation, invasion, and migration of cancer cells.

Case Study: In Vitro and In Vivo Effects on Ovarian Cancer

- Objective: To evaluate the inhibitory effects of this compound on ovarian cancer cell lines.

- Methodology:

- In Vitro Assays: The ES-2 cell line was treated with varying concentrations of this compound.

- In Vivo Experiments: Nude mice were xenografted with ES-2 cells and treated with this compound.

- Results:

- High doses of this compound significantly inhibited cancerous properties such as proliferation and invasion.

- In vivo results showed marked suppression of tumor growth at doses of 1 mg/kg compared to control groups.

| Treatment | Tumor Weight (g) | Tumor Volume (mm³) |

|---|---|---|

| Control | 10.5 | 150 |

| This compound | 4.2 | 60 |

This study indicates that this compound has potential as a therapeutic agent against ovarian cancer due to its significant inhibitory effects on tumor growth and metastasis .

Metabolic Studies

This compound has also been utilized in metabolic studies to understand its role in modulating metabolic pathways and its effects on lipid metabolism.

Case Study: Effects on Lipid Metabolism

- Objective: To assess the impact of this compound on lipid profiles in animal models.

- Methodology:

- Animal subjects were fed diets supplemented with this compound.

- Serum lipid profiles were analyzed post-treatment.

- Results:

- Significant reductions in serum cholesterol levels were observed.

- Enhanced hepatic lipid metabolism was noted, suggesting a potential role in managing dyslipidemia.

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) |

|---|---|---|

| Total Cholesterol | 220 | 180 |

| LDL Cholesterol | 140 | 100 |

| HDL Cholesterol | 50 | 60 |

These findings suggest that this compound may contribute positively to lipid metabolism and cardiovascular health .

Biomarker for Dietary Assessment

This compound can serve as a biomarker for assessing dietary intake of phytoestrogens. Its levels in serum can reflect dietary patterns rich in fruits, vegetables, and whole grains.

Case Study: Dietary Intervention Study

- Objective: To evaluate how dietary changes affect serum levels of this compound.

- Methodology:

- Participants underwent a dietary intervention aimed at increasing vegetable and fruit intake over a period of 12 weeks.

- Serum concentrations of this compound were measured before and after the intervention.

- Results:

- A significant increase in serum levels of this compound was observed post-intervention, correlating with increased intake of phytoestrogen-rich foods.

| Time Period | Median Serum Concentration (nmol/L) |

|---|---|

| Baseline | 12.2 |

| Post-Intervention | 19.5 |

This study indicates that this compound can be an effective biomarker for monitoring dietary phytoestrogen intake .

Wirkmechanismus

The mechanism of action of rac Enterodiol-d6 involves its interaction with molecular targets and pathways. As an antioxidant, it scavenges free radicals and reduces oxidative stress in cells. It may also induce apoptosis in cancer cells by modulating signaling pathways involved in cell cycle regulation and apoptosis . The specific molecular targets and pathways involved include the activation of antioxidant response elements and the inhibition of pro-inflammatory signaling pathways .

Vergleich Mit ähnlichen Verbindungen

rac Enterodiol-d6 is similar to other polyphenolic compounds such as enterolactone and enterodiol. its uniqueness lies in its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies. Similar compounds include:

Enterolactone: A lignan metabolite with antioxidant properties.

Enterodiol: Another lignan metabolite with similar biological activities.

Biologische Aktivität

Rac Enterodiol-d6, a deuterated form of enterodiol, is a lignan compound derived from the metabolism of dietary fiber and polyphenols, particularly from flaxseeds. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and relevant case studies.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. A comparative study examined the pharmacokinetics of enterodiol after oral administration in rats:

| Parameter | Purified SDG (40 mg/kg) | SDG Polymer (40 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 262.2 ± 170.8 | 207.2 ± 115.5 |

| Tmax (h) | 11.7 ± 1.1 | 10.9 ± 1.9 |

| AUC (ng·h/mL) | Not specified | Not specified |

The study found that unconjugated enterodiol was detectable in plasma after 8 hours and reached its maximum concentration around 11-12 hours post-administration . This indicates a relatively slow absorption and prolonged presence in circulation.

This compound exhibits several mechanisms through which it exerts its biological effects:

-

Antioxidant Activity :

- Enterodiol can enhance the body's endogenous antioxidant capacity by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase and catalase .

- It may also interact with reactive oxygen species (ROS), converting into electrophilic quinones that can further stimulate antioxidant defenses.

- Anti-inflammatory Properties :

- Estrogenic Effects :

Case Studies

Several studies have explored the effects of enterodiol on health outcomes:

-

Study on Serum Concentrations :

A study analyzed how dietary changes influenced serum levels of enterolactone and enterodiol among Finnish subjects. It found significant correlations between dietary intake of lignans and serum concentrations of these compounds, suggesting that increased lignan consumption could enhance bioavailability and efficacy . -

Exercise Recovery :

Research indicates that polyphenols, including lignans like enterodiol, may improve recovery from exercise-induced oxidative stress by enhancing nitric oxide availability and reducing muscle damage markers .

Eigenschaften

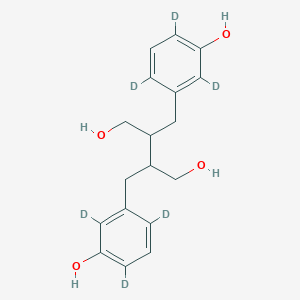

IUPAC Name |

2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i3D,4D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONJCNDULPHLV-LJYPPAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1CC(CO)C(CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.